molecular formula C11H14BrNO3 B2657127 Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate CAS No. 1206248-94-3

Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate

Cat. No.: B2657127
CAS No.: 1206248-94-3
M. Wt: 288.141
InChI Key: LUBRJVIWCMCNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate is a useful research compound. Its molecular formula is C11H14BrNO3 and its molecular weight is 288.141. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-15-9-6-4-5-8(12)13-9/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBRJVIWCMCNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=NC(=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-(6-bromopyridin-2-yl)oxyacetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes chemical principles with practical insights, offering a robust resource for researchers engaged in the synthesis and application of novel molecular entities.

Core Molecular Identifiers

Precise identification of a chemical entity is fundamental for reproducibility and clear communication within the scientific community. The following are the key identifiers for tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate.

IdentifierValueSource
IUPAC Name tert-butyl 2-((6-bromopyridin-2-yl)oxy)acetateN/A
CAS Number 1206248-94-3[1]
Molecular Formula C₁₁H₁₄BrNO₃N/A
Molecular Weight 287.02 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)COC1=CC=C(Br)N=C1Inferred from related structures
InChIKey LUBRJVIWCMCNCP-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate is most effectively achieved via the Williamson ether synthesis. This classic yet robust S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. In this specific application, the sodium salt of 6-bromopyridin-2-ol acts as the nucleophile, and tert-butyl bromoacetate serves as the electrophile.

The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical for the quantitative deprotonation of the hydroxyl group of 6-bromopyridin-2-ol, forming the corresponding alkoxide. The tert-butyl ester moiety of the bromoacetate is a strategic choice, serving as a protecting group for the carboxylic acid. This group is stable under the basic reaction conditions but can be readily cleaved under acidic conditions to unmask the carboxylic acid for further synthetic transformations.

Diagram of the Synthetic Workflow

SynthesisWorkflow Synthetic Pathway of tert-Butyl 2-(6-bromopyridin-2-yl)oxyacetate cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product 6-bromopyridin-2-ol 6-Bromopyridin-2-ol Target_Molecule tert-Butyl 2-(6-bromopyridin-2-yl)oxyacetate 6-bromopyridin-2-ol->Target_Molecule Nucleophile tert-butyl bromoacetate tert-Butyl bromoacetate tert-butyl bromoacetate->Target_Molecule Electrophile NaH Sodium Hydride (NaH) NaH->6-bromopyridin-2-ol Deprotonation DMF DMF, 0°C to rt DMF->Target_Molecule Solvent

Caption: Williamson ether synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[2][3]

Materials:

  • 6-Bromopyridin-2-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • tert-Butyl bromoacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 6-bromopyridin-2-ol (1.0 eq).

  • Suspend the starting material in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of gas ceases and a clear solution is formed.

  • Cool the reaction mixture back to 0 °C.

  • Add tert-butyl bromoacetate (1.2 eq) dropwise via the dropping funnel over 15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate.

Physicochemical and Spectroscopic Characterization

While experimental data for this specific molecule is not widely published, the following table provides predicted and known properties based on its structure and data from similar compounds.

PropertyValueNotes
Appearance Colorless to pale yellow oil or low melting solidPredicted based on similar structures.
Boiling Point > 300 °C (Predicted)High boiling point expected due to molecular weight and polarity.
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.Predicted based on its nonpolar tert-butyl group and polar pyridyl ether moiety.
Purity Typically >95% (Commercially available)[1]
Predicted Spectroscopic Data

The following are predicted NMR and mass spectrometry data, which are essential for the structural confirmation of the synthesized compound.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.55 (t, J = 7.8 Hz, 1H, Ar-H)

    • δ 6.95 (d, J = 7.6 Hz, 1H, Ar-H)

    • δ 6.75 (d, J = 8.0 Hz, 1H, Ar-H)

    • δ 4.80 (s, 2H, O-CH₂-C=O)

    • δ 1.50 (s, 9H, C(CH₃)₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 167.5 (C=O)

    • δ 162.0 (Ar-C-O)

    • δ 141.0 (Ar-C-Br)

    • δ 140.0 (Ar-CH)

    • δ 118.0 (Ar-CH)

    • δ 110.0 (Ar-CH)

    • δ 82.5 (O-C(CH₃)₃)

    • δ 66.0 (O-CH₂)

    • δ 28.0 (C(CH₃)₃)

  • Mass Spectrometry (ESI+):

    • m/z 288.0, 290.0 [M+H]⁺ (Characteristic bromine isotope pattern)

    • m/z 310.0, 312.0 [M+Na]⁺ (Characteristic bromine isotope pattern)

Applications in Medicinal Chemistry and Drug Discovery

The tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate scaffold is a valuable intermediate in the synthesis of more complex molecules for drug discovery. The presence of multiple functional groups offers several avenues for synthetic diversification.

Diagram of the Molecule's Utility

MolecularUtility Synthetic Utility of tert-Butyl 2-(6-bromopyridin-2-yl)oxyacetate cluster_modifications Potential Modifications Target_Molecule tert-Butyl 2-(6-bromopyridin-2-yl)oxyacetate Suzuki_Coupling Suzuki or Stille Coupling at C-Br Target_Molecule->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination at C-Br Target_Molecule->Buchwald_Hartwig Ester_Hydrolysis Ester Hydrolysis to Carboxylic Acid Target_Molecule->Ester_Hydrolysis Amide_Coupling Amide Bond Formation Ester_Hydrolysis->Amide_Coupling

Caption: Potential synthetic transformations of the title compound.

  • Cross-Coupling Reactions: The bromine atom on the pyridine ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the exploration of the structure-activity relationship (SAR) around the pyridine core.

  • Buchwald-Hartwig Amination: The C-Br bond can also undergo Buchwald-Hartwig amination to introduce various primary and secondary amines, which are common functionalities in many biologically active compounds.

  • Ester Hydrolysis and Amide Bond Formation: The tert-butyl ester can be selectively hydrolyzed under acidic conditions to yield the corresponding carboxylic acid. This carboxylic acid is a key functional group for forming amide bonds with a diverse array of amines, a common strategy in the development of small molecule inhibitors.

The 2-pyridyloxoacetate moiety is found in a number of compounds with interesting biological activities, including anti-inflammatory and anticancer properties.[4] The structural motifs present in tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate make it a valuable building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As a bromo-organic compound and a potential alkylating agent, tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

tert-Butyl 2-(6-bromopyridin-2-yl)oxyacetate is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis via the Williamson ether reaction is straightforward, and its multiple functional groups provide a versatile platform for the generation of diverse chemical libraries. A thorough understanding of its synthesis, properties, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this valuable building block in the quest for novel therapeutics.

References

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2021). RSC Advances, 11(43), 26657-26681. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling for 2-Alkoxy-6-Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-alkoxy-6-bromopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core hinge-binder in kinase inhibitors and a modulator in GPCR ligands. While 2-bromopyridines are generally reactive in Suzuki-Miyaura coupling (SMC), the introduction of the 2-alkoxy group introduces a unique electronic "push-pull" dynamic.

This guide provides a scientifically grounded approach to coupling this specific substrate. We move beyond generic "catalyst screening" to provide two distinct, field-proven protocols: a Robust Standard Method for scale-up and simple partners, and a High-Performance Method for sterically hindered or unstable boronic acids.

Chemical Logic & Mechanistic Insight

The Substrate Paradox

To optimize reaction conditions, one must understand the electronic environment of the 2-alkoxy-6-bromopyridine core.

  • Activation (The Pull): The pyridine nitrogen is highly electronegative, pulling electron density from the ring (inductive effect, -I). This makes the C6-Br bond electron-deficient, facilitating rapid Oxidative Addition (OA) of the Palladium(0) species.

  • Deactivation (The Push): The 2-alkoxy group (e.g., -OMe, -OEt) is a strong resonance donor (+R). This donation increases electron density at the C3 and C5 positions, but also partially passivates the ring compared to a simple 2-halopyridine.

  • The "N-Binding" Trap: A common failure mode is the coordination of the pyridine nitrogen to the Pd(II) center, forming a stable, non-productive complex (Pd sink). This is mitigated by using bulky ligands or chelating bases.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the catalytic cycle with specific emphasis on where this substrate class typically fails (Red nodes).

SuzukiCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Fast for this substrate) Pd0->OxAdd + Substrate Substrate 2-Alkoxy-6-Bromopyridine Substrate->OxAdd Complex_II L-Pd(II)(Ar)-Br (Intermediate) OxAdd->Complex_II Trap FAILURE MODE: Pd-N Coordination (Catalyst Poisoning) Complex_II->Trap Low Steric Ligand TransMet Transmetallation (Rate Limiting Step) Complex_II->TransMet + Activated Boronate Boronate Boronic Acid/Ester + Base Boronate->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the risk of Pd-N coordination (poisoning) if ligands are insufficiently bulky.

Critical Reaction Variables

Ligand Selection

For this specific scaffold, bidentate ligands or bulky monodentate phosphines are required to prevent the pyridine nitrogen from binding to the metal.

Ligand ClassExampleRecommendationRationale
Ferrocenyl dppf Standard Large bite angle; excellent stability; resists N-coordination.
Biaryl Phosphines XPhos / RuPhos Advanced Extremely bulky; creates a "protective shell" around Pd; accelerates transmetallation.
Simple Phosphines PPh3AvoidProne to displacement by the pyridine nitrogen; leads to stalled reactions.
Base Selection

The 2-alkoxy group is susceptible to nucleophilic aromatic substitution (


) if harsh alkoxide bases (e.g., NaOMe, NaOtBu) are used at high temperatures.
  • Preferred: Inorganic carbonates (

    
    , 
    
    
    
    ) or phosphates (
    
    
    ).
  • Avoid: Strong hydroxides or alkoxides unless the coupling partner is extremely unreactive.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for: Scale-up, stable boronic acids, and cost-efficiency.

Reagents:

  • Substrate: 2-Alkoxy-6-bromopyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the bromopyridine, boronic acid, and

    
    .
    
  • Solvate: Add the Dioxane/Water mixture.[2] Note: Degassing is recommended but Pd(dppf)Cl2 is relatively robust.

  • Catalyst Addition: Add the Pd catalyst last. Cap the vial immediately.

  • Purge: Sparge with Nitrogen or Argon for 5 minutes (or evacuate/backfill 3x).

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The bromide should be consumed rapidly. If the intermediate Pd-species accumulates, increase temperature to 100°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
Protocol B: The "High-Performance" Method (Advanced)

Best for: Sterically hindered partners, unstable boronic acids (prone to protodeboronation), or heteroaryl-heteroaryl couplings.

Reagents:

  • Substrate: 2-Alkoxy-6-bromopyridine (1.0 equiv)

  • Coupling Partner: Heteroaryl Boronic Acid/Ester (1.3 equiv)

  • Pre-Catalyst: XPhos Pd G3 or G4 (1–2 mol%)

  • Base:

    
     (0.5 M aqueous solution or finely ground solid, 2.0 equiv)
    
  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step:

  • Charge: Add substrate, boronic ester, and XPhos Pd G3 to the vessel.[1]

  • Inertion: Seal and evacuate/backfill with Argon (Critical for G3 catalysts).

  • Solvent/Base Add: Inject degassed THF followed by the aqueous

    
     solution.
    
  • Reaction: Heat to 60°C .

    • Why lower temperature? XPhos is highly active.[3] Lower temperatures prevent the hydrolysis of the alkoxy group and the protodeboronation of the coupling partner.

  • Completion: Reaction is typically complete in <2 hours.

Decision Logic for Optimization

Use the following flowchart to select the correct protocol and troubleshoot issues.

DecisionTree Start Start: 2-Alkoxy-6-Bromopyridine PartnerCheck Coupling Partner Type? Start->PartnerCheck Simple Simple Aryl Boronic Acid PartnerCheck->Simple Stable Complex Heteroaryl / Steric Bulk PartnerCheck->Complex Unstable/Bulky ProtoA Protocol A: Pd(dppf)Cl2 K2CO3, 90°C Simple->ProtoA ProtoB Protocol B: XPhos Pd G3 K3PO4, 60°C Complex->ProtoB ResultCheck Outcome? ProtoA->ResultCheck Success Isolate Product ResultCheck->Success Fail1 Hydrolysis of Alkoxy Group ResultCheck->Fail1 Base too strong Fail2 No Reaction / Pd Black ResultCheck->Fail2 N-poisoning Fail1->ProtoB Switch to K3PO4 & Lower Temp Fail2->ProtoB Switch to XPhos

Figure 2: Decision matrix for protocol selection and troubleshooting.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Protodeboronation (Boronic acid converts to H-Ar)Reaction too slow; Base too aqueous/hot.Switch to Protocol B . Use anhydrous conditions with

or switch to MIDA boronates.
Hydrolysis (2-Alkoxy converts to 2-Hydroxy/Pyridone)Acidic impurities or excessive heat with hydroxide.Ensure base is carbonate/phosphate, not hydroxide. Reduce temp to 60°C.
Homocoupling (Biaryl formation of boronic acid)Oxidation of Pd(II) by oxygen.Degas solvents more thoroughly. Add catalyst after degassing.
Stalled Conversion (<50%)Catalyst poisoning by pyridine Nitrogen.Switch from dppf to XPhos or SPhos (Buchwald Ligands).

References

  • Nobel Prize in Chemistry 2010 . "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Link

  • Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich Technical Guides. Link

  • BenchChem Protocols. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine." BenchChem.[1] Link

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Organ, M. G., et al. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Chemistry - A European Journal. Link

Sources

Preparation of 2-((6-bromopyridin-2-yl)oxy)acetic acid from tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of 2-((6-bromopyridin-2-yl)oxy)acetic acid from tert-butyl 2-((6-bromopyridin-2-yl)oxy)acetate

Audience: Researchers, scientists, and drug development professionals

Executive Summary

The tert-butyl ester is a preeminent protecting group for carboxylic acids within multistep organic syntheses, valued for its resilience across a wide array of reaction conditions and its clean, quantitative removal under specific acidic protocols.[1][2][3] This guide provides a comprehensive, field-proven protocol for the deprotection of tert-butyl 2-((6-bromopyridin-2-yl)oxy)acetate to yield the synthetically valuable intermediate, 2-((6-bromopyridin-2-yl)oxy)acetic acid. We will delve into the underlying reaction mechanism, present a detailed, step-by-step experimental procedure, outline critical safety considerations for handling trifluoroacetic acid (TFA), and provide guidelines for product purification and characterization.

Scientific Principle: Mechanism of Acid-Catalyzed Deprotection

The cleavage of a tert-butyl ester using a strong acid like trifluoroacetic acid (TFA) is a classic example of an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The process is efficient and driven by the formation of stable intermediates.[1]

The mechanism unfolds in three primary steps:

  • Protonation: The reaction initiates with the protonation of the ester's carbonyl oxygen by TFA. This initial step activates the carbonyl group, making the ester more susceptible to cleavage.

  • Carbocation Formation: The protonated intermediate undergoes unimolecular cleavage of the alkyl-oxygen bond. This heterolytic cleavage is the rate-determining step and results in the formation of the desired carboxylic acid and a highly stable tertiary (tert-butyl) carbocation. The stability of this carbocation is the primary thermodynamic driving force for the reaction.

  • Carbocation Quenching: The tert-butyl cation is unstable and rapidly quenched. It is typically deprotonated by the trifluoroacetate anion (CF₃COO⁻), forming the volatile gas isobutylene and regenerating the catalytic acid.[4][5] This process drives the reaction to completion.

Visualizing the Mechanism

G start tert-Butyl Ester protonation Protonation of Carbonyl Oxygen (+ H⁺ from TFA) start->protonation Step 1 protonated_ester Protonated Intermediate protonation->protonated_ester cleavage Rate-Determining Step: C-O Bond Cleavage protonated_ester->cleavage Step 2 products Carboxylic Acid + tert-Butyl Carbocation cleavage->products deprotonation Deprotonation of Carbocation (by CF₃COO⁻) products->deprotonation Step 3 final_products Final Products: Carboxylic Acid + Isobutylene (gas) + Regenerated H⁺ deprotonation->final_products

Caption: Acid-catalyzed AAL1 deprotection of a tert-butyl ester.

Comprehensive Experimental Protocol

This protocol details the deprotection on a standard laboratory scale. Adjustments may be necessary for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
tert-butyl 2-((6-bromopyridin-2-yl)oxy)acetate>95% PurityFluorochemStarting material.[6]
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Sigma-AldrichCorrosive and volatile; handle only in a certified fume hood.[7]
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificReaction solvent.
Diethyl EtherAnhydrousVWRUsed for product precipitation/trituration.
Deionized WaterN/AIn-house supplyFor washing steps if necessary.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeAny major supplierFor drying organic layers.
Critical Safety Precautions

Trifluoroacetic Acid (TFA) is a highly hazardous substance. It is corrosive, causes severe skin burns and eye damage, and can be harmful if inhaled.[7][8][9] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle TFA in a well-ventilated, certified chemical fume hood to prevent inhalation of vapors.[10][11] Ensure a safety shower and eyewash station are immediately accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are required. A face shield is recommended when handling larger quantities.[11]

    • Hand Protection: Use nitrile gloves (double-gloving is recommended). Change gloves immediately upon any contact with TFA.[10]

    • Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[10]

  • Handling and Disposal: Store TFA in a tightly closed container in a dry, well-ventilated area away from incompatible materials like strong bases or metals.[8][9] Dispose of all TFA-contaminated waste as hazardous chemical waste according to institutional guidelines.

Step-by-Step Deprotection Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2-((6-bromopyridin-2-yl)oxy)acetate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • Addition of TFA: In a certified chemical fume hood, slowly add trifluoroacetic acid (TFA) to the stirring solution at room temperature. A common and effective approach is to use a 1:1 mixture of DCM and TFA (v/v).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Once the reaction is complete, remove the solvent (DCM) and excess TFA under reduced pressure using a rotary evaporator. Note: Ensure the rotary evaporator is appropriately trapped and vented into a fume hood to handle the corrosive TFA vapors.

  • Product Isolation & Purification: The crude product, a viscous oil or solid, can be purified by trituration.

    • Add cold diethyl ether to the crude residue.

    • Stir or sonicate the mixture vigorously. The desired carboxylic acid product should precipitate as a solid.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

    • Dry the purified solid under high vacuum to yield 2-((6-bromopyridin-2-yl)oxy)acetic acid.

Visualizing the Experimental Workflow

G start Dissolve Ester in DCM add_tfa Add TFA (1:1 v/v) Stir at RT start->add_tfa monitor Monitor by TLC/LC-MS add_tfa->monitor 1-4 hours evaporate Concentrate in vacuo (Rotary Evaporator) monitor->evaporate Reaction Complete triturate Triturate with Cold Diethyl Ether evaporate->triturate filter Vacuum Filtration triturate->filter dry Dry Under High Vacuum filter->dry product Pure Carboxylic Acid Product dry->product

Caption: Workflow for the deprotection and purification process.

Data Summary and Characterization

The successful conversion of the starting material to the desired product should be confirmed by analytical methods.

Expected Results
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldAppearance
tert-butyl 2-((6-bromopyridin-2-yl)oxy)acetateC₁₁H₁₄BrNO₃288.14[6]N/AOff-white solid
2-((6-bromopyridin-2-yl)oxy)acetic acidC₇H₆BrNO₃232.03>90%White to pale yellow solid

Note: The molecular weight of a related, but different compound, 2-(6-Bromopyridin-2-yl)acetic acid, is 216.03 g/mol .[12][13] It is crucial to distinguish between these structures.

Analytical Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most telling sign of a successful reaction is the disappearance of the characteristic singlet for the tert-butyl protons, typically found around δ 1.4-1.5 ppm. A new broad singlet corresponding to the carboxylic acid proton will appear in the downfield region (typically >10 ppm), although this signal can be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The signals corresponding to the quaternary carbon (δ ~80-82 ppm) and the methyl carbons (δ ~28 ppm) of the tert-butyl group will disappear upon successful deprotection.

  • Mass Spectrometry (MS): Analysis by ESI-MS (Electrospray Ionization Mass Spectrometry) should show the correct molecular ion peak for the product (e.g., [M-H]⁻ at m/z ≈ 230.9/232.9 for the bromine isotopes).

  • HPLC (High-Performance Liquid Chromatography): HPLC analysis can be used to determine the purity of the final product, with the product peak having a shorter retention time than the more nonpolar starting ester under reverse-phase conditions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or insufficient amount of acid.Extend the reaction time and continue monitoring. If the reaction stalls, add an additional portion of TFA.
Low Yield Product loss during work-up and filtration. Incomplete precipitation.Ensure the ether used for trituration is sufficiently cold. Minimize the amount of solvent used for washing the filtered solid. Perform a second extraction of the filtrate if necessary.
Oily Product The product fails to solidify upon trituration. Residual solvent or impurities.Dry the crude material thoroughly under high vacuum before trituration. Try scratching the flask with a glass rod to induce crystallization. If it remains an oil, consider purification by column chromatography.[14]

Conclusion

The deprotection of tert-butyl 2-((6-bromopyridin-2-yl)oxy)acetate using trifluoroacetic acid in dichloromethane is a highly efficient, reliable, and scalable method for producing the corresponding carboxylic acid. The protocol is straightforward, with a simple work-up procedure that typically yields a high-purity product in excellent yields. Adherence to the stringent safety precautions outlined for handling TFA is paramount to ensure a safe and successful synthesis.

References

  • Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Shokhen, M., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2011, January 6). Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions. Retrieved from [Link]

  • Synfacts. (2023). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Synfacts, 19(07), 0738. Retrieved from [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-40. Retrieved from [Link]

  • Organic Syntheses. tert-butyl bromoacetate. Retrieved from [Link]

  • Supporting Information. Synthesis route towards the basic warhead, 3. Retrieved from [Link]

  • Claverie, C., et al. (2013). The revisited synthesis of tert-butyl pyroglutamate derivatives. Tetrahedron, 69, 6821-6825. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. Acetic acid, tert-butyl ester. Retrieved from [Link]

  • Supporting Information. Practical Synthesis of Fragment. Retrieved from [Link]

  • Beilstein Journals. (2013, August 12). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]

  • Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. Types of Organic Reactions- Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Esters. Retrieved from [Link]

  • Google Patents. Method of purifying acetic acid.
  • PMC. (2025, January 3). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin. Retrieved from [Link]

  • Organic Syntheses. 2-bromopyridine. Retrieved from [Link]

  • PubChemLite. Tert-butyl2-[(2-bromopyrimidin-5-yl)oxy]acetate. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-catalyzed cross-coupling of Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate Content Type: Application Note & Protocol Guide

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed cross-coupling of Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate (CAS: 1206248-94-3). This scaffold presents a unique set of challenges in medicinal chemistry: the electron-rich 2-alkoxy substituent, the potential for catalyst poisoning via the pyridine nitrogen, and the lability of the tert-butyl ester under harsh hydrolytic conditions.

We present two validated workflows:

  • Suzuki-Miyaura Coupling: For C-C bond formation using boronic acids.[1][2][3]

  • Buchwald-Hartwig Amination: For C-N bond formation using amines.[4][5]

Structural Analysis & Design Considerations

The Substrate Challenge

The substrate contains three critical functional motifs that dictate reaction success:

  • The Electrophile (C-Br): The 6-bromo position is activated for oxidative addition. However, the electron-donating alkoxy group at the 2-position increases electron density on the ring, potentially slowing down oxidative addition compared to electron-deficient pyridines.

  • The Catalyst Poison (Pyridine Nitrogen): The basic nitrogen atom can coordinate strongly to the Pd(0) or Pd(II) center, displacing labile ligands and forming an off-cycle "resting state" (catalyst poisoning).[6] This is exacerbated by the 2-alkoxy group, which may act as a hemilabile ligand, creating a pseudo-pincer effect.

  • The Labile Handle (t-Butyl Ester): While sterically bulky, the tert-butyl ester is susceptible to acid-catalyzed hydrolysis. In cross-coupling, however, the primary risk is transesterification or saponification if strong alkoxide bases (e.g., NaOMe, NaOtBu) are used in the presence of nucleophilic solvents (alcohols) or water.

Strategic Solutions (The "Expertise" Pillar)
  • Ligand Selection: To counteract pyridine coordination, we employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or CataCXium® A). These ligands occupy high steric volume, preventing the substrate nitrogen from binding to the palladium center while facilitating the oxidative addition of the electron-rich aryl bromide.

  • Base Selection:

    • For Suzuki: Use mild inorganic bases like K₃PO₄ or K₂CO₃ . Avoid hydroxides (NaOH) to prevent ester hydrolysis.

    • For Buchwald:Cs₂CO₃ is the gold standard. It provides sufficient basicity for amine deprotonation without the nucleophilicity of alkoxides (NaOtBu), preserving the ester integrity.

  • Solvent Systems: Anhydrous 1,4-dioxane or Toluene is preferred to minimize competitive hydrolysis. For Suzuki couplings requiring water, a minimal amount (4:1 ratio) is used.

Visualizing the Challenge: Catalyst Poisoning Pathway

The following diagram illustrates the competitive pathway where the pyridine substrate deactivates the catalyst, and how bulky ligands prevent this.

ReactionMechanism cluster_legend Key Insight Pd_Pre Pd(0) Precursor Active_Cat Active Species [L-Pd(0)] Pd_Pre->Active_Cat Ligand Exchange Ox_Add Oxidative Addition (Ar-Pd(II)-Br) Active_Cat->Ox_Add Substrate (Br) Poisoned OFF-CYCLE Pyridine-Pd Complex (Catalyst Deactivation) Active_Cat->Poisoned Pyridine N-Coordination (Low Steric Ligands) TransMet Transmetalation (Ar-Pd(II)-Nu) Ox_Add->TransMet Boronic Acid / Base Poisoned->Active_Cat Reversible (Slow) Red_Elim Reductive Elimination (Product Release) TransMet->Red_Elim Red_Elim->Active_Cat Regeneration Note Bulky Ligands (e.g., XPhos) Block the Red Path

Caption: Mechanistic divergence showing how pyridine nitrogen coordination (Red Path) competes with the productive catalytic cycle. Bulky ligands are required to favor the green pathway.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Best for: Arylation and Heteroarylation.[1][2][3]

Reagents:

  • Substrate: Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or Schlenk tube with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv).

  • Inertion: Cap the vessel and cycle vacuum/Argon (3x) to remove atmospheric oxygen.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Under a positive stream of Argon, quickly add the Pd catalyst (XPhos Pd G2). Note: Adding catalyst last prevents premature oxidation.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.

    • Checkpoint: If starting material remains, add an additional 0.5 equiv of boronic acid (protodeborylation of the partner is common).

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Expected Performance

ParameterCondition A (Standard)Condition B (Challenging Partners)
Catalyst Pd(dppf)Cl₂·DCMXPhos Pd G2
Base K₂CO₃K₃PO₄
Temp 80°C100°C
Yield 75-85%85-95%
Note Good for simple arylsRequired for heteroaryls/steric bulk
Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Introduction of primary or secondary amines.

Reagents:

  • Substrate: Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%) or BINAP (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) Do NOT use NaOtBu.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.[2]

Step-by-Step Methodology:

  • Drying: Flame-dry the reaction vessel under vacuum and cool under Argon. Moisture kills this reaction.

  • Charging: Add Substrate, Pd₂(dba)₃, Ligand, and Cs₂CO₃.

  • Solvent: Add anhydrous solvent.

  • Amine Addition: Add the amine via syringe (if liquid) or as a solid in step 2.

  • Activation: Stir at room temperature for 5 minutes to allow Ligand-Pd complexation.

  • Heating: Heat to 100°C for 12–18 hours.

    • Expert Tip: If conversion stalls, adding 10 mol% of free ligand often revives the catalyst.

  • Workup: Filter through a Celite pad to remove insoluble salts. Concentrate and purify.

Optimization Decision Tree

Use this workflow to troubleshoot low yields or impurities.

OptimizationTree Start Start: Low Yield (<30%) Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Remains Yes: SM Remains Check_SM->SM_Remains SM_Gone No: SM Consumed Check_SM->SM_Gone OxAdd_Issue Problem: Oxidative Addition Failure (Catalyst Poisoning) SM_Remains->OxAdd_Issue Sol_1 Action: Switch to XPhos or BrettPhos Pd G2 OxAdd_Issue->Sol_1 Check_Prod Is Product Forming? SM_Gone->Check_Prod Hydrolysis Problem: Ester Hydrolysis (Acid/Ester gone) Check_Prod->Hydrolysis No (New polar spot) Dehalogenation Problem: Protodehalogenation (Br replaced by H) Check_Prod->Dehalogenation No (Non-polar spot) Sol_2 Action: Switch Base to Cs2CO3 Use Anhydrous Solvent Hydrolysis->Sol_2 Sol_3 Action: Use Dry Solvents Increase Concentration Dehalogenation->Sol_3

Caption: Troubleshooting logic for optimizing reaction conditions based on LC-MS observations.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. (2025).[1][6][7] Retrieved from

  • Billingsley, K., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[3] Journal of the American Chemical Society (2007). Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols. Retrieved from

  • Lou, S., & Fu, G. C. Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water.[8] Advanced Synthesis & Catalysis (2010).[8] Retrieved from

  • Alfa Chemistry. Buchwald-Hartwig Coupling Protocols and Mechanism. Retrieved from

  • BenchChem. An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. (2025).[1][6][7] Retrieved from

Sources

Nucleophilic aromatic substitution (SNAr) synthesis of 2-alkoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Nucleophilic Aromatic Substitution (SNAr) Synthesis of 2-Alkoxypyridines

Abstract

The 2-alkoxypyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its synthesis is frequently achieved via the nucleophilic aromatic substitution (SNAr) reaction, a robust and versatile method for forming carbon-oxygen bonds on an aromatic ring. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a detailed exploration of the SNAr mechanism for synthesizing 2-alkoxypyridines. It delves into the theoretical underpinnings, key experimental parameters, process optimization, and troubleshooting. Detailed, step-by-step protocols are provided to ensure reliable and reproducible execution in a laboratory setting.

Theoretical Background: The SNAr Mechanism on the Pyridine Ring

Nucleophilic aromatic substitution is a two-step addition-elimination process. Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it more susceptible to nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions.[1] This intrinsic reactivity allows SNAr reactions to proceed without the need for strong electron-withdrawing activating groups often required for other aromatic systems.[2][3]

The reaction proceeds as follows:

  • Nucleophilic Attack: An alkoxide nucleophile (RO⁻), generated from the corresponding alcohol and a base, attacks the electron-deficient C-2 carbon of the 2-halopyridine. This step is typically the rate-determining step of the reaction.[3] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate.[4]

  • Formation of the Meisenheimer Complex: The anionic intermediate, known as a Meisenheimer complex, is stabilized by resonance. The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[2][4]

  • Elimination and Aromatization: The aromaticity of the ring is restored through the expulsion of the halide leaving group (e.g., F⁻ or Cl⁻), yielding the final 2-alkoxypyridine product.

Figure 1: General mechanism of SNAr on a 2-halopyridine (X=F, Cl).

Causality Behind Experimental Choices: Key Parameters and Optimization

The success of an SNAr reaction hinges on the careful selection of four key components: the substrate, the nucleophile, the base, and the solvent.

Substrate: The 2-Halopyridine

The choice of leaving group on the pyridine ring is critical. The typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I.[3]

  • 2-Fluoropyridines: These are often the most reactive substrates. Fluorine's high electronegativity strongly polarizes the C-F bond, making the C-2 carbon highly electrophilic and accelerating the initial nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[5] This enhanced reactivity allows for milder reaction conditions, which is beneficial for complex molecules with sensitive functional groups.[5][6]

  • 2-Chloropyridines: While less reactive than their fluoro-analogs, 2-chloropyridines are widely available and cost-effective, making them a common choice. These reactions often require higher temperatures or stronger bases to achieve good conversion.[7]

Nucleophile: The Alcohol

A wide range of primary, secondary, and even tertiary alcohols can be used to generate the corresponding alkoxide nucleophiles.

  • Reactivity: The alcohol itself is a weak nucleophile; it must first be deprotonated by a base to form the much more reactive alkoxide anion (RO⁻).[8]

  • Steric Hindrance: As steric bulk around the hydroxyl group increases (primary < secondary < tertiary), the nucleophilicity of the resulting alkoxide can decrease. Synthesizing ethers from sterically hindered alcohols, such as tertiary alcohols, can be challenging and may require stronger bases and more forcing conditions.[9]

The Base: Generating the Alkoxide

The base's role is to deprotonate the alcohol to form the active alkoxide nucleophile in situ. The choice of base should be guided by the pKa of the alcohol.

  • For Primary & Secondary Alcohols: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are highly effective.

  • For Phenols and more acidic alcohols: Milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often sufficient.[10]

  • For Hindered Alcohols: Very strong, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) may be required to efficiently generate the alkoxide.[9]

The Solvent: A Critical Factor

Polar aprotic solvents are the preferred choice for SNAr reactions.

  • Common Choices: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).

  • Mechanism of Action: These solvents are effective at solvating the metal cation (e.g., Na⁺ or K⁺) of the base but do not strongly solvate the alkoxide anion through hydrogen bonding. This leaves the alkoxide "naked" and highly reactive, thereby increasing the reaction rate.[11] In contrast, polar protic solvents (like water or the alcohol itself as a solvent) can form a solvent shell around the nucleophile via hydrogen bonding, reducing its reactivity.[11]

Data Presentation: Typical Reaction Conditions

The following table summarizes generally effective conditions for the SNAr synthesis of 2-alkoxypyridines from 2-fluoropyridine. Reactions with 2-chloropyridine may require higher temperatures or longer reaction times.

Nucleophile ClassAlcohol ExampleBase (equivalents)SolventTemperature (°C)Typical Time (h)
Primary AlcoholCyclohexanolKOtBu (1.5)THF503
Secondary AlcoholIsopropanolNaH (1.5)DMF806
Tertiary Alcoholtert-ButanolKHMDS (1.5)THF6512
PhenolPhenolK₃PO₄ (1.5)t-Amyl Alcohol11012

Data adapted from established protocols for 2-fluoropyridines.[10]

Experimental Protocols

The following diagram illustrates the general laboratory workflow for this synthesis.

Figure 2: Standard experimental workflow for 2-alkoxypyridine synthesis.
Protocol 1: General Synthesis of a 2-Alkoxypyridine

General Considerations: Reactions involving strong bases like NaH or KOtBu must be conducted under an anhydrous, inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen. All glassware should be oven- or flame-dried prior to use.[10]

Materials:

  • 2-Halopyridine (1.0 eq)

  • Alcohol (1.2 eq)

  • Base (e.g., NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add the alcohol (1.2 eq) and anhydrous solvent (to achieve a concentration of ~0.2-0.5 M).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH, 1.5 eq) portion-wise. Caution: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • SNAr Reaction: Add the 2-halopyridine (1.0 eq) to the freshly prepared alkoxide solution.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-halopyridine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-alkoxypyridine.[10]

Protocol 2: Specific Example - Synthesis of 2-Methoxypyridine

This protocol is a classic example using sodium methoxide.[12]

Materials:

  • 2-Chloropyridine (1.0 eq)

  • Sodium methoxide (NaOMe, 1.1 eq)

  • Methanol (MeOH) as the solvent

Procedure:

  • To a round-bottom flask, add 2-chloropyridine.

  • Add a solution of sodium methoxide in methanol (or add solid NaOMe to methanol).

  • Heat the reaction mixture to reflux (approx. 65 °C).

  • Maintain reflux for 4-6 hours, monitoring by TLC for the disappearance of 2-chloropyridine.

  • After cooling, carefully neutralize the excess base with an acid (e.g., dilute HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield 2-methoxypyridine, which can be further purified by distillation if necessary.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive base (quenched by moisture).2. Insufficient temperature or reaction time.3. Nucleophile is too weak/sterically hindered.1. Use fresh, anhydrous reagents and solvents. Ensure inert atmosphere.2. Increase temperature gradually and/or extend reaction time.3. Use a stronger base (e.g., switch from K₂CO₃ to NaH).
Multiple Products/Side Reactions 1. Reaction with ambident nucleophiles (e.g., pyridones).2. Degradation of starting material or product at high temperatures.1. For pyridone formation, reaction conditions can be tuned to favor N- vs O-alkylation.[13]2. Attempt the reaction at a lower temperature, possibly using a more reactive substrate (2-fluoropyridine).
Starting Alcohol Remaining Incomplete deprotonation of the alcohol.Ensure a sufficient excess of a strong enough base is used. Allow adequate time for alkoxide formation before adding the electrophile.

Conclusion

The SNAr reaction is a cornerstone of modern organic synthesis for the preparation of 2-alkoxypyridines. By understanding the underlying mechanism and the critical roles of the substrate, nucleophile, base, and solvent, researchers can effectively troubleshoot and optimize reaction conditions. The protocols and guidelines presented here provide a solid framework for the successful synthesis of a wide array of 2-alkoxypyridine derivatives, facilitating advancements in drug discovery and materials science.

References

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

  • Galons, H. et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles. Available at: [Link]

  • ResearchGate. 2-Methoxy Pyridine. Available at: [Link]

  • Hartwig, J. F., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Available at: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available at: [Link]

  • MDPI. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Available at: [Link]

  • American Chemical Society. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Organic Chemistry Portal. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]

  • YouTube. Solvent Effects on Sn2 Reactions. Available at: [Link]

  • YouTube. SNAr reaction mechanism. Available at: [Link]

  • Wipf, P. et al. A Simple and Efficient Method for the Preparation of Hindered Alkyl-Aryl Ethers. Stanford University. Available at: [Link]

  • Chemistry Steps. Alcohols in SN1 and SN2 Reactions. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of Suzuki coupling with sterically hindered boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sterically Demanding Suzuki-Miyaura Couplings

Status: Operational Ticket ID: SM-STERIC-001 Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "Steric Wall"

Welcome to the . You are likely here because your Suzuki coupling works perfectly on a model phenylboronic acid but fails completely when you introduce an ortho-substituent (e.g., 2,6-disubstituted boronic acids or mesityl groups).

The Core Problem: In standard Suzuki couplings, transmetalation is often the rate-determining step. Steric hindrance blocks the approach of the boronate species to the Palladium(II) center. Furthermore, hindered boronic acids are notoriously unstable; they often undergo protodeboronation (yielding the reduced arene, Ar-H) faster than they can couple.

This guide provides a diagnostic framework and three validated protocols to breach this "steric wall."

Module 1: Diagnostic Framework

Before changing reagents, identify exactly how the reaction is failing. Use this logic flow to determine your next step.

DiagnosticFlow Start START: Analyze Crude Mixture (LCMS/NMR) CheckSM Is Aryl Halide (SM) consumed? Start->CheckSM SM_Remaining SM Remaining (>50%) CheckSM->SM_Remaining Yes SM_Consumed SM Consumed CheckSM->SM_Consumed No CheckBoron Check Boronic Acid Status SM_Remaining->CheckBoron CheckProd Is Product formed? SM_Consumed->CheckProd Boron_Intact Boronic Acid Intact CheckBoron->Boron_Intact Catalyst Inactive Boron_Gone Boronic Acid Gone (Ar-H formed) CheckBoron->Boron_Gone Protodeboronation Rec1 Action: Switch to SPhos/XPhos Boron_Intact->Rec1 See Module 2 (Ligands) Rec2 Action: Anhydrous/MIDA Boron_Gone->Rec2 See Module 3 (Stability) HomoCoup Homocoupling (Ar-Ar) observed CheckProd->HomoCoup Oxidative Issue Rec3 Action: Remove O2 HomoCoup->Rec3 Degas Solvents

Figure 1: Diagnostic logic for sterically hindered coupling failures.

Module 2: The Catalyst System (The "Engine")

For sterically hindered substrates, standard ligands (PPh3, dppf) are insufficient. You require ligands that are electron-rich (to facilitate oxidative addition) and bulky (to enforce a monoligated Pd species, which creates space for the hindered substrate to enter).

Recommended Ligand Classes
Ligand ClassTop CandidatesWhy they workBest For
Dialkylbiaryl Phosphines SPhos , XPhos , RuPhos The "Buchwald" ligands. The biaryl backbone promotes reductive elimination; the bulky alkyl groups stabilize the monoligated Pd(0).General Purpose. SPhos is the gold standard for ortho-substitution.
NHC (Carbenes) Pd-PEPPSI-IPr , Pd-PEPPSI-IPent Extremely strong

-donors. The "throw-away" pyridine ligand ensures rapid initiation.
Difficult Cases. Tetra-ortho substituted biaryls; heteroaromatics.[1]
Tri-alkyl Phosphines P(t-Bu)3 High steric bulk and electron density.Chlorides. Excellent for activating unreactive aryl chlorides.
Expert Insight: The Monoligated Pathway

In hindered systems, the active species is often a monoligated Pd(0)-L complex. Bis-ligated complexes (


) are too crowded to accept a bulky aryl halide.
  • SPhos is specifically designed to prevent the formation of inactive dimers and promote this monoligated state.

Module 3: Mitigating Protodeboronation (The "Leak")

The Issue: Hindered boronic acids are prone to hydrolytic deboronation (Ar-B(OH)2


 Ar-H). This reaction is base-catalyzed.[2][3][4]
The Paradox:  You need base for transmetalation, but base destroys your starting material.
Strategy 1: The "Sprint" (High Activity)

Use a highly active precatalyst (e.g., XPhos Pd G4 or Pd-PEPPSI-IPr) to couple the substrate before it decomposes.

  • Tip: Do not premix the boronic acid and base at high temperature. Add the base last, or add the boronic acid slowly.

Strategy 2: The "Shield" (MIDA Boronates)

Use MIDA boronates instead of boronic acids. These are slow-release reagents.[5] Under basic conditions, they slowly hydrolyze to release the active boronic acid, keeping the standing concentration low and minimizing decomposition.

Strategy 3: Anhydrous Conditions

Eliminate water to stop hydrolysis. Use CsF (Cesium Fluoride) or TMSOK (Potassium Trimethylsilanolate) in anhydrous solvents.

Module 4: Validated Protocols

Do not deviate from the order of addition. These protocols are optimized for hindered systems.[6]

Protocol A: The "Gold Standard" (Buchwald System)

Best for: 2,6-disubstituted boronic acids + aryl bromides/chlorides.

Reagents:

  • Catalyst: Pd(OAc)2 (1-2 mol%) + SPhos (2-4 mol%) OR SPhos Pd G3/G4 Precatalyst (1-2 mol%).

  • Base: K3PO4 (2.0 - 3.0 equiv).

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.

Step-by-Step:

  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), and Precatalyst (or Pd+Ligand) to a vial.

  • Degas: Seal vial and purge with Argon/N2 (3 cycles).

  • Add Solvent: Add sparged Toluene and Water via syringe.

  • Add Base: Add K3PO4 (solid) under a positive flow of inert gas (or add as a degassed aqueous solution in step 3).

  • Heat: Vigorously stir at 80–100 °C .

    • Note: Vigorous stirring is critical for biphasic mixtures.

  • Monitor: Check LCMS at 1 hour. If Ar-H (deboronated product) is major, switch to Protocol B.

Protocol B: The "Anhydrous" (PEPPSI/Fluoride System)

Best for: Unstable boronic acids or acid-sensitive substrates.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%).

  • Base: CsF (2.0 - 3.0 equiv) or TMSOK.

  • Solvent: Anhydrous THF or Dioxane.

Step-by-Step:

  • Dry Down: Ensure Aryl Halide and Boronic Acid are strictly dry (azeotrope with toluene if necessary).

  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Pd-PEPPSI-IPr, and CsF to a vial inside a glovebox or under strict Schlenk conditions.

  • Add Solvent: Add anhydrous THF.

  • Heat: Stir at 60 °C . (PEPPSI catalysts often work at lower temps).

  • Workup: Filter through Celite to remove insoluble fluoride salts before aqueous workup.

Visualizing the Mechanism

Understanding the "Transmetalation Bottleneck" helps in troubleshooting.

Mechanism Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aryl Halide BaseStep Ligand Exchange (Ar-Pd-OH) OxAdd->BaseStep Base (OH-) TransMet Transmetalation (Steric Bottleneck) BaseStep->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Boronic Ar'-B(OH)2 Boronic->TransMet Slow Entry Decomp Protodeboronation (Ar'-H) Boronic->Decomp Fast if steric clash

Figure 2: The Transmetalation Bottleneck. Note how the "Decomposition" pathway competes directly with the slow transmetalation step in hindered systems.

FAQ: Troubleshooting Specific Failures

Q: I see 100% conversion of the Aryl Halide, but low yield of product. Where is the mass balance? A: Check for the dehalogenated aryl halide (Ar-H). If you are using 2-propanol or other alcoholic solvents, Pd can perform


-hydride elimination and reduce your halide. Switch to Toluene or Dioxane.

Q: My boronic acid turns into a phenol (Ar-OH). A: This is oxidative decomposition. Your reaction is not anaerobic enough. Oxygen inserts into the C-B bond. Degas your solvents more thoroughly and consider using an antioxidant like BHT (though usually just fixing the inert atmosphere is sufficient).

Q: Can I use microwave heating? A: Use caution. While microwaves accelerate coupling, they also accelerate protodeboronation. For hindered/unstable substrates, lower temperature (60°C) for longer time with a highly active catalyst (Pd-PEPPSI) is often safer than blasting it at 120°C in a microwave.

Q: The reaction turns black immediately (Pd black precipitates). A: Your catalyst is decomposing (aggregating) before it can enter the cycle. This usually means your ligand is not stabilizing the Pd effectively.

  • Fix: Increase the Ligand:Pd ratio (e.g., 2:1 for SPhos:Pd).

  • Fix: Ensure the reaction is under inert gas; O2 promotes ligand oxidation (phosphines

    
     phosphine oxides), killing the catalyst.
    
References
  • Barder, T. E., et al. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes with More Challenging Substrates." Journal of the American Chemical Society.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling."[7][8] Chemistry - A European Journal.

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

  • Knapp, D. M., et al. (2010). "MIDA Boronates: Stable, Slow-Release Reagents." Journal of the American Chemical Society.

Sources

Preventing tert-butyl ester cleavage during basic cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing tert-butyl ester cleavage during basic cross-coupling reactions Role: Senior Application Scientist / Technical Support Lead

Ticket #404: Preservation of tert-Butyl Esters in Basic Cross-Coupling Status: Open Priority: High (Chemoselectivity Critical)

Executive Summary

While tert-butyl esters (


-Bu) are canonically designed to be acid-labile and base-stable, they frequently degrade during cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This is often misdiagnosed as simple hydrolysis. In reality, the cleavage is driven by a convergence of high thermal energy, nucleophilic hydroxide generation, and Lewis-acid assisted elimination pathways.

This guide provides the protocols required to maintain orthogonality, shifting from "standard" aqueous conditions to anhydrous, chemoselective manifolds.

Part 1: Diagnostic Triage – Why is your ester dying?

Before changing the catalyst, you must identify the degradation pathway.


-Bu esters do not saponify easily due to steric bulk; if they are cleaving, you are likely triggering thermal elimination  or Lewis-acid assisted hydrolysis .
The Failure Pathways (Visualization)

G Start Reaction Mixture (Base + Heat + Pd) Path1 Pathway A: Hydrolysis (Saponification) Start->Path1 Path2 Pathway B: Thermal Elimination (E1/E1cB) Start->Path2 Path3 Pathway C: Successful Coupling Start->Path3 Cause1 Cause: Aqueous Base (NaOH/KOH) High Temp (>80°C) Path1->Cause1 Cause2 Cause: Strong Base (NaOtBu) Lewis Acid Boron Species Path2->Cause2 Result3 Coupled Product (Intact Ester) Path3->Result3 Result1 Carboxylic Acid + t-Butanol Cause1->Result1 Result2 Carboxylic Acid + Isobutylene (Gas) Cause2->Result2

Figure 1: Competing mechanistic pathways during basic cross-coupling. Note that Pathway B (Elimination) is frequently mistaken for Hydrolysis because the workup yields the free acid.

Part 2: The Suzuki-Miyaura Protocol (Anhydrous Manifold)

The Problem: Standard Suzuki conditions utilize aqueous carbonate (


) or hydroxide bases. At reflux, hydroxide ions eventually overcome the steric hindrance of the 

-Bu group, leading to hydrolysis. Furthermore, generated boric acid byproducts can act as Lewis acids, catalyzing the removal of the

-Bu group (isobutylene loss).

The Solution: Switch to an Anhydrous, Homogeneous System using Potassium Trimethylsilanolate (TMSOK).[1] This method, championed by the Denmark group, eliminates water entirely, preventing hydrolysis while providing a base strong enough to activate the boronate but too bulky to attack the ester [1].

Protocol A: The "Denmark" Anhydrous Suzuki

Best for: Highly sensitive esters, late-stage functionalization.

ComponentRecommendationRationale
Base TMSOK (Potassium trimethylsilanolate)Soluble in organic solvents; non-nucleophilic due to silicon bulk; anhydrous.
Boron Source Pinacol or Neopentyl Glycol EstersMore stable than boronic acids; prevents protodeboronation; compatible with anhydrous conditions.[2]
Solvent THF or Dioxane (Dry)Maintains homogeneity.
Catalyst Pd(dba)₂ + SPhos or XPhosRapid oxidative addition allows lower temps/shorter times.

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Charge: Add Aryl Halide (1.0 equiv), Boronic Ester (1.1 equiv), and Pd-Catalyst (1–3 mol%).

  • Base Addition: Add TMSOK (1.5 – 2.0 equiv) as a solid. Note: TMSOK is hygroscopic; handle in a glovebox or rapid flow of N2.

  • Solvent: Add anhydrous THF (0.2 M concentration).

  • Reaction: Stir at room temperature to 50°C.

    • Critical Insight: TMSOK activates the boronate rapidly. Most reactions finish in <1 hour, minimizing ester exposure time.

  • Workup: Dilute with Et₂O, filter through a silica plug (to remove silanolates), and concentrate.

Part 3: The Buchwald-Hartwig Protocol (Inorganic Switch)

The Problem: The standard base for C-N coupling is Sodium tert-butoxide (


). While 

matches the ester leaving group (preventing transesterification), it is a strong base (

). If your substrate has enolizable protons or if the reaction requires high heat (

),

can promote E2 elimination of the

-Bu group.

The Solution: Utilize Weak Inorganic Bases or Soluble Organic Bases (DBU) to lower the basicity ceiling.

Protocol B: The "Mild Base" C-N Coupling

Best for: Substrates prone to base-mediated elimination.

Experimental Setup:

  • Base Replacement:

    • Primary Choice:

      
        (Cesium Carbonate).
      
    • Why? It is weaker than alkoxides but, due to the "Cesium Effect" (solubility/polarizability), it is effective for Pd-catalyzed amination in Dioxane or Toluene [2].

  • Catalyst System:

    • Use BrettPhos or RuPhos precatalysts (Gen 3/4). These highly active ligands allow the reaction to proceed with weaker carbonate bases where older generation catalysts (BINAP/DPPF) would fail.

  • Alternative (Homogeneous):

    • Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with NaI additive. This allows for a completely homogeneous mixture at lower temperatures [3].

Compatibility Matrix:

BaseStrength (

conj.[3] acid)

-Bu Ester Risk
Recommendation
LiHMDS ~26High (Elimination)Avoid.
NaOtBu ~17Medium (Thermal elim.)Use only < 80°C.

~10Low (Safe)Recommended Standard.

~12Low (Safe)Good alternative.
Part 4: Troubleshooting & FAQs

Q: I used Carbonate base (


) and my ester still cleaved. Why? 
A:  Check your solvent and temperature.
If you used Methanol  or Ethanol  (even as a minor co-solvent), you likely caused transesterification (swapping 

-Bu for Me/Et) followed by hydrolysis.
  • Fix: Use Isopropanol or t-Amyl Alcohol if a protic co-solvent is strictly required. Otherwise, stick to Toluene/Water or DMF.

Q: The reaction worked, but I lost the ester during workup. What happened? A: You likely used a strong acid quench (1M HCl). The


-Bu group is extremely acid-sensitive. Even dilute HCl can cleave it during the extraction phase if the contact time is long.
  • Fix: Quench with Saturated

    
      or Phosphate Buffer (pH 7) .
    

Q: Can I use microwave heating? A: Proceed with extreme caution. Microwaves generate local superheating. Even if the bulk temp is 80°C, local hotspots can trigger the thermal elimination of isobutylene.

  • Fix: Stick to conventional oil baths for sensitive

    
    -Bu esters to ensure uniform thermal distribution.
    
Part 5: Decision Logic (Workflow)

Workflow Start Start: Cross-Coupling with t-Butyl Ester ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki Buchwald Buchwald-Hartwig ReactionType->Buchwald SuzukiCheck Substrate Highly Base Sensitive? Suzuki->SuzukiCheck BuchwaldBase Base Selection Buchwald->BuchwaldBase StandardSuzuki Standard: Pd(dppf) + K3PO4 Dioxane/H2O (10:1) Temp < 80°C SuzukiCheck->StandardSuzuki No AnhydrousSuzuki Anhydrous (Denmark): Pd-XPhos + TMSOK THF (Dry) Room Temp SuzukiCheck->AnhydrousSuzuki Yes (Recommended) Cs2CO3 Use Cs2CO3 (Weak Base Protocol) BuchwaldBase->Cs2CO3 Standard NaOtBu Use NaOtBu ONLY if Temp < 60°C BuchwaldBase->NaOtBu Risk High

Figure 2: Decision matrix for selecting reaction conditions based on substrate sensitivity.

References
  • Denmark, S. E. , & Smith, R. C. (2010). "Potassium Trimethylsilanolate: A Versatile, Anhydrous Base for the Suzuki−Miyaura Cross-Coupling Reaction."[1][4] Journal of the American Chemical Society, 132(4), 1243–1245.

  • Surry, D. S. , & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Kundu, D. , et al. (2011). "DBU: A Highly Efficient Catalyst for the Buchwald-Hartwig Amination." Advanced Synthesis & Catalysis, 353(9), 1402-1408.

  • Greene, T. W. , & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Referencing t-Butyl Ester stability profiles).

Sources

Avoiding debromination side reactions in Suzuki coupling of pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eliminating Hydrodebromination Side Reactions

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SUZUKI-PY-DEBR-001

Diagnostic Triage: Identify Your Enemy

Before optimizing, you must confirm the identity of your byproduct. In pyridine coupling, "loss of functional group" often confuses two distinct mechanisms.

Q: Is your byproduct Py-H (Debromination) or Ar-H (Protodeboronation)?

  • Scenario A (Hydrodebromination): You start with a Bromopyridine and an Aryl Boronic Acid. You isolate Pyridine (where Br was).[1]

    • Diagnosis: The C-Br bond was cleaved and replaced by H.[2][3] This is a catalyst/solvent pathway issue. Proceed with this guide.

  • Scenario B (Protodeboronation): You start with a Bromopyridine and an Aryl Boronic Acid. You isolate Benzene (where

    
     was).
    
    • Diagnosis: The C-B bond was cleaved.[1][2][4] This is a boronic acid stability issue.

    • Quick Fix: Switch to MIDA boronates or Potassium Trifluoroborates (

      
      ).
      
The Mechanism: The "Hydride Trap"

Why is my Bromine disappearing? Hydrodebromination occurs when the Palladium(II) intermediate undergoes a side reaction instead of the desired Transmetalation. The most common culprit is


-Hydride Elimination  from the solvent or ligand, generating a reactive Palladium-Hydride (L-Pd-H) species.
The "Alcohol Solvent" Trap

Using primary or secondary alcohols (MeOH, EtOH, iPrOH) is the #1 cause of debromination in pyridine chemistry. The Pd(II) species coordinates the alcohol, oxidizes it to an aldehyde/ketone, and generates the fatal hydride.

DebrominationMechanism cluster_main Desired Suzuki Cycle cluster_side The Hydride Trap (Side Reaction) Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet  Fast   Alkoxide Alkoxide Coord. (Ar-Pd-OCHR2) OxAdd->Alkoxide  + Alcohol Solvent   Prod Product (Ar-Ar') TransMet->Prod  Reductive Elim.   BetaElim β-Hydride Elim. Alkoxide->BetaElim PdH Pd-Hydride Species (Ar-Pd-H) BetaElim->PdH  - Aldehyde/Ketone   DebromProd Debrominated Byproduct (Ar-H) PdH->DebromProd  Reductive Elim.  

Figure 1: The divergence between the productive Suzuki cycle (Green) and the hydrodebromination trap (Red) caused by alcohol solvents.

Protocol Optimization: The "Anti-Debromination" System

To stop debromination, you must accelerate Transmetalation and eliminate Hydride sources.

A. Solvent & Base Selection Matrix

Avoid conditions that promote


-hydride elimination.[1]
ComponentAvoid (High Risk) Recommended (Safe) Why?
Solvent Isopropanol, Ethanol, Methanol1,4-Dioxane, Toluene, THF, DMF Alcohols oxidize to form Pd-H. Aprotic solvents cannot form hydrides easily.
Base Ethoxide, Isopropoxide, Amines (

)

,

,

Alkoxide bases have

-hydrogens. Inorganic carbonates/phosphates do not.
Water None (Strict Anhydrous)*Trace to 5:1 ratio Counter-intuitive: Totally anhydrous conditions often slow transmetalation (stalling the cycle), actually increasing side reactions. A biphasic system (Toluene/Water) is often safer than an alcohol system.
B. Catalyst Engineering

Standard catalysts (


, 

) are often too slow for electron-deficient pyridines, allowing the intermediate to decompose.

The Solution: Use Bulky, Electron-Rich Ligands (Buchwald Type or NHC).[1]

  • Ligands: XPhos, SPhos, RuPhos, or Q-Phos.

  • Precatalysts: Use G3 or G4 Palladacycles (e.g., XPhos Pd G4). These generate active Pd(0) immediately without requiring an external reductant (which can also cause debromination).

  • Why? These ligands accelerate Oxidative Addition and Reductive Elimination, minimizing the lifetime of the vulnerable Pd(II) species.

Standard Operating Procedure (SOP)

Protocol: High-Fidelity Coupling of Pyridines Use this protocol to recover yield if you are observing >10% debromination.

Reagents:

  • Halopyridine (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (1-3 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (4 mol%)
      
  • Base:

    
     (finely ground, 2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Note: If substrate is water-sensitive, use anhydrous Dioxane.

Workflow:

  • Charge Solids: Add Pd catalyst, Ligand (if not using precatalyst), Boronic Acid, Base, and Halopyridine to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3x cycles vacuum/gas). Oxygen promotes homocoupling, which consumes boronic acid and leaves the halide to debrominate.

  • Solvent Addition: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 80°C - 100°C for 2–4 hours.

    • Tip: Do not overheat (>110°C) unless necessary; thermal decomposition promotes dehalogenation.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Advanced Troubleshooting: Polyhalogenated Pyridines

Scenario: You have 2,4-dibromopyridine and want to couple only at the C2 position, but you see C4-debromination.

Logic:

  • C2 Position: Electronically activated (more electrophilic due to proximity to N). Reacts first.

  • C4 Position: Less reactive, but prone to debromination if the catalyst "wanders" or if C2 coupling is slow.

Decision Tree for Ligand Selection:

PolyhaloSelectivity Start Substrate: Polyhalogenated Pyridine Goal Goal: Site Selective Coupling Start->Goal Steric Is the C-Halogen site sterically hindered? Goal->Steric No No (e.g., 2,5-dibromopyridine) Steric->No Standard Yes Yes (e.g., 2-bromo-3-methylpyridine) Steric->Yes Crowded BisPhos Use Bis-Phosphines (dppf, dppe) Favors Electronic Selectivity (C2) No->BisPhos MonoPhos Use Bulky Monodentate (P(tBu)3, Q-Phos) Favors Steric Accessibility Yes->MonoPhos Result1 High C2 Selectivity Low Debromination BisPhos->Result1 Result2 Forces Oxidative Addition at difficult sites MonoPhos->Result2

Figure 2: Ligand selection strategy for site-selective coupling in polyhalogenated systems.

References & Authority
  • Mechanistic Grounding (Hydride Source):

    • Title: Aerobic Alcohol Oxidation Coupled to Palladium-Catalyzed Alkene Hydroarylation.[5]

    • Source:J. Am. Chem. Soc.[6] (via NCBI/PMC).

    • Significance: Establishes the mechanism of alcohol oxidation by Pd(II) leading to Pd-H species.[5]

  • Catalyst Selection (Buchwald Ligands):

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[7]

    • Source:J. Org.[8] Chem.

    • Significance: Demonstrates the necessity of specific ligand architectures (XPhos/SPhos) for pyridine coupling to avoid side reactions.[1]

  • Site Selectivity in Polyhalides:

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[9][10][11]

    • Source:Chemical Science (RSC).

    • Significance: Provides data on C2 vs C4 selectivity and the impact of ligand bite angle.

  • General Troubleshooting:

    • Title: Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

    • Source: BenchChem Technical Guides.

    • Significance: Practical advice on degassing and base selection to prevent homocoupling and protodeboronation.[1]

Sources

Validation & Comparative

Reactivity Comparison: 2-Bromopyridine vs. 2-Alkoxy-6-Bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of pyridine-based pharmacophores, the choice between 2-bromopyridine (1) and 2-alkoxy-6-bromopyridine (2) is rarely a simple swap. While both offer an


-bromo handle for functionalization, their reactivity profiles diverge radically due to the electronic and steric influence of the alkoxy substituent.
  • 2-Bromopyridine is the superior electrophile for Nucleophilic Aromatic Substitution (

    
    ), driven by a highly electron-deficient ring. However, it suffers from catalyst poisoning in Pd-catalyzed cross-couplings due to the exposed pyridine nitrogen.
    
  • 2-Alkoxy-6-bromopyridine acts as a "protected" electrophile. The alkoxy group deactivates the ring toward

    
     but significantly improves the scope of Metal-Halogen Exchange (Li-Hal) and Pd-catalyzed couplings by sterically shielding the nitrogen atom and preventing catalyst sequestration.
    

This guide provides the mechanistic grounding and validated protocols to select the correct substrate for your target transformation.

Part 1: Electronic & Structural Profiling

To predict reactivity, we must visualize the competing electronic vectors. The alkoxy group at the C6 position introduces a strong Resonance Donor (+M) effect that competes with the Inductive Withdrawal (-I) of the nitrogen and bromine.

Comparative Electronic Vector Map

Electronic_Effects cluster_0 2-Bromopyridine cluster_1 2-Alkoxy-6-Bromopyridine node1 2-Bromopyridine (Electron Deficient) effect1 N-Atom: Strong -I & -M (Activates Ring) node1->effect1 Dominant Effect node2 2-Alkoxy-6-Bromopyridine (Electron Richer) effect2 Alkoxy Group: Strong +M (Donation) Weak -I (Withdrawal) node2->effect2 Modulates LUMO steric Steric Shielding of Nitrogen node2->steric Key for Catalysis

Figure 1: Mechanistic drivers of reactivity. The +M effect of the alkoxy group raises the LUMO energy, deactivating the ring toward nucleophiles (


) while the steric bulk protects metal catalysts.

Part 2: Reactivity Matrix & Decision Guide

The following table summarizes performance across three critical reaction classes.

Feature2-Bromopyridine2-Alkoxy-6-BromopyridineMechanistic Rationale

Reactivity
High Low The alkoxy group donates electron density (+M), destabilizing the anionic Meisenheimer intermediate required for

[1].
Pd-Catalysis (Buchwald/Suzuki) Challenging Excellent 2-Bromopyridine's exposed N-lone pair binds Pd(II), poisoning the catalyst. The 6-alkoxy group sterically hinders this binding, promoting the catalytic cycle [2].
Li-Hal Exchange Stability Poor (Unstable > -78°C)Good (Stabilized)2-Lithiopyridine dimerizes rapidly. The 6-alkoxy group stabilizes the lithiated species via chelation and prevents nucleophilic attack on the starting material [3].
Physical State Liquid (bp 194°C)Liquid/Low-melt SolidHandling properties affect process scale-up.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, abort and re-dry solvents.

Protocol A: (Nucleophilic Substitution)

Target Substrate: 2-Bromopyridine Rationale: The electron-deficient ring allows direct displacement without metal catalysis.

  • Setup: Charge a reaction vial with 2-bromopyridine (1.0 equiv) and the nucleophile (e.g., morpholine, 1.2 equiv).

  • Solvent: Add DMSO or NMP (0.5 M concentration). Note: Polar aprotic solvents stabilize the transition state.

  • Base: Add

    
      (2.0 equiv).
    
  • Reaction: Heat to 100–120°C for 4–12 hours.

  • Validation: Monitor by TLC/LCMS. The product is usually more polar than the starting bromide.

    • Contrast: If you attempt this with 2-alkoxy-6-bromopyridine, conversion will be <10% or require temperatures >160°C, leading to decomposition.

Protocol B: Buchwald-Hartwig Amination

Target Substrate: 2-Alkoxy-6-bromopyridine Rationale: The steric bulk of the alkoxy group prevents the pyridine nitrogen from binding to Palladium, allowing for high yields with standard ligands.

  • Catalyst Pre-complexation: In a glovebox or under Ar, mix

    
      (1 mol%) and BINAP  (2 mol%) in Toluene . Stir at RT for 15 mins until the solution turns deep red/orange.
    
  • Substrate Addition: Add 2-methoxy-6-bromopyridine (1.0 equiv), the amine (1.2 equiv), and NaO^tBu (1.5 equiv).

  • Execution: Heat to 80°C for 4 hours.

  • Workup: Cool to RT, dilute with diethyl ether, filter through Celite, and concentrate.

  • Why this works: The 6-methoxy group acts as a "pincer" block. With unsubstituted 2-bromopyridine, you would often observe the formation of a stable (inactive) Pd-pyridine complex, requiring the use of specialized ligands like DPPP or Xantphos to outcompete the nitrogen [4].

Protocol C: Regioselective Lithium-Halogen Exchange

Target Substrate: 2-Alkoxy-6-bromopyridine Rationale: Generation of the nucleophile for reaction with aldehydes/ketones.

  • Drying: Flame-dry a Schlenk flask and cool under Argon.

  • Solvent: Add anhydrous Dichloromethane (DCM) or Toluene (non-ethereal solvents are preferred to prevent isomerization, though THF is standard for simple trapping). Crucial: 2-bromo-6-lithiopyridine is uniquely stable in DCM at -78°C [3].

  • Exchange: Cool to -78°C . Add n-BuLi (1.05 equiv) dropwise over 10 minutes.

    • Observation: The solution usually turns yellow/orange.

  • Aging: Stir for 30 minutes at -78°C.

    • Stability Note: Unlike 2-lithiopyridine, which must be trapped immediately to avoid dimerization to bipyridines, the 6-alkoxy variant is stabilized by the oxygen lone pair coordinating to the Lithium (chelation effect).

  • Quench: Add the electrophile (e.g., benzaldehyde) and warm to RT.

Part 4: Decision Logic Pathway

Use this workflow to determine the optimal synthetic route.

Decision_Tree start Start: Functionalize Pyridine Ring q1 What is the desired bond? start->q1 snar_branch C-N / C-O Bond (Nucleophilic Attack) q1->snar_branch metal_branch C-C / C-N Bond (Catalysis/Metalation) q1->metal_branch snar_q Is the substrate 2-Bromopyridine? snar_branch->snar_q metal_q Method Selection metal_branch->metal_q snar_yes Proceed with SNAr (Heat, Base) snar_q->snar_yes Yes snar_no Substrate is 2-Alkoxy-6-Br? snar_q->snar_no No snar_stop STOP: Deactivated Ring. Switch to Pd-Catalysis. snar_no->snar_stop buchwald Pd-Catalysis (Buchwald): 2-Alkoxy-6-Br is superior. (Less Catalyst Poisoning) metal_q->buchwald lithium Lithiation: 2-Alkoxy-6-Br is superior. (Higher Stability) metal_q->lithium

Figure 2: Decision logic for selecting the reaction pathway based on substrate limitations.

References

  • Chemical Science. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022).[1] [Link]

  • BYU ScholarsArchive. Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-Lithiopyridine in Dichloromethane. (2013). [Link]

Sources

Technical Comparison Guide: IR Analysis of Pyridine Esters vs. Carbocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) spectrum analysis of carbonyl and ether stretches in pyridine esters Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the pyridine ring is a pervasive bioisostere for the benzene ring, utilized to modulate solubility and metabolic stability. However, distinguishing pyridine esters (nicotinates, picolinates, isonicotinates) from their carbocyclic analogs (benzoates) or aliphatic precursors requires precise spectral interpretation.

This guide provides a comparative analysis of the Infrared (IR) spectral characteristics of Pyridine Esters (The Product of Interest) versus Benzoate Esters (The Standard Alternative) and Aliphatic Esters (The Baseline) . It focuses on the diagnostic Carbonyl (C=O) and Ether (C-O-C) stretching frequencies, supported by experimental protocols for high-fidelity data acquisition.

Theoretical Framework: Electronic Modulation of IR Frequencies

To interpret the spectrum of a pyridine ester, one must understand the competition between Inductive (-I) and Resonance (+M) effects introduced by the heterocyclic nitrogen.

  • The Baseline (Aliphatic Esters): In the absence of conjugation (e.g., Ethyl Acetate), the C=O bond is stiff, vibrating at a higher frequency (~1740–1750 cm⁻¹).

  • The Alternative (Benzoates): The benzene ring donates electron density via resonance (+M), increasing the single-bond character of the carbonyl. This weakens the bond, causing a "Red Shift" to lower frequencies (~1720–1730 cm⁻¹).

  • The Product (Pyridine Esters): The pyridine nitrogen is highly electronegative.

    • Inductive Effect (-I): Withdraws electron density through the sigma bond framework, potentially shortening the C=O bond and increasing frequency.

    • Resonance Effect (+M): Depending on the position (2-, 3-, or 4-), the nitrogen can participate in resonance, though less effectively than a carbon in a benzene ring due to its electronegativity.

The Net Result: Pyridine esters often exhibit a C=O stretch that is slightly higher in frequency than benzoates due to the dominant electron-withdrawing nature of the ring, but still lower than aliphatic esters due to conjugation.

Visualization: Electronic Effects Pathway

ElectronicEffects PyridineRing Pyridine Ring (Heterocycle) Nitrogen Nitrogen Atom (Electronegative) PyridineRing->Nitrogen Resonance Resonance Effect (+M) Conjugation PyridineRing->Resonance Pi System Inductive Inductive Effect (-I) Electron Withdrawal Nitrogen->Inductive Sigma Bonds Carbonyl Ester Carbonyl (C=O) FreqShift Frequency Shift (vs. Aliphatic) Carbonyl->FreqShift Net Result: ~1725-1735 cm⁻¹ Inductive->Carbonyl Strengthens Bond (Blue Shift) Resonance->Carbonyl Weakens Bond (Red Shift)

Figure 1: Mechanistic flow of electronic effects influencing the carbonyl stretching frequency in pyridine esters.

Comparative Analysis: Spectral Performance

The following data compares the spectral "fingerprint" of Pyridine Esters against standard alternatives.

Table 1: Diagnostic IR Bands (Wavenumbers in cm⁻¹)
FeatureAliphatic Esters (Baseline)Benzoate Esters (Alternative)Pyridine Esters (Product)Interpretation
C=O[1] Stretch 1735 – 1750 1715 – 1730 1725 – 1740 Pyridine esters often absorb at slightly higher frequencies than benzoates due to electron withdrawal by Nitrogen.
C-O-C Stretch 1200 – 12501270 – 13101280 – 1320 The "Ether" stretch is coupled with ring vibrations, shifting higher in aromatic/heteroaromatic systems.
Ring Vibrations N/A1600, 1500 (C=C)1590, 1570, 1430 CRITICAL: Pyridine shows distinct C=N/C=C breathing bands. Look for the "Pyridine Breathing" mode ~990–1030 cm⁻¹.
C-H Stretch < 3000 (sp³)> 3000 (sp²)> 3000 (sp²) Weak C-H stretches above 3000 cm⁻¹ confirm aromaticity.[2][3][4]
Isomer Differentiation (2- vs 3- vs 4-)

Distinguishing the exact isomer relies on the Fingerprint Region (< 1500 cm⁻¹) and the C-H out-of-plane (OOP) bending:

  • Picolinate (2-isomer): Strong dipole interaction; C=O often splits or broadens. OOP bending ~740–780 cm⁻¹.

  • Nicotinate (3-isomer): Nitrogen is meta. Behaves most similarly to benzoates but with higher C=O frequency (~1730 cm⁻¹). OOP bending ~700–750 cm⁻¹.

  • Isonicotinate (4-isomer): Nitrogen is para. Symmetric substitution often simplifies the fingerprint region. OOP bending ~800–850 cm⁻¹.

Experimental Protocol: High-Fidelity ATR-FTIR

To replicate these results, a self-validating Attenuated Total Reflectance (ATR) workflow is required. Transmission IR (KBr pellets) is prone to moisture interference which can broaden the Carbonyl band.

Objective: Obtain a spectrum with Signal-to-Noise (S/N) ratio > 500:1.

Step-by-Step Workflow
  • System Validation:

    • Clean ATR crystal (Diamond or ZnSe) with isopropanol.

    • Self-Check: Run a "Background" scan. Ensure the energy curve is smooth with no sharp peaks (indicates contamination).

  • Sample Deposition:

    • Solids: Place ~5 mg of pyridine ester on the crystal center. Apply high pressure using the anvil clamp to ensure optical contact.

    • Liquids: Cover the crystal surface completely (approx. 10 µL).

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is needed to resolve C=O from potential Fermi resonance shoulders).

    • Scans: 32 or 64 scans (Averages out random noise).

    • Range: 4000 – 600 cm⁻¹.[5]

  • Data Processing:

    • Perform ATR Correction . (Note: ATR penetrates deeper at lower wavenumbers, artificially intensifying the fingerprint region. Correction normalizes this).

    • Baseline correct if necessary (Rubberband method).

Visualization: Analysis Workflow

Workflow Start Start: Clean Crystal Background Acquire Background (Air) Start->Background Sample Apply Sample (High Pressure) Background->Sample Scan Acquire Spectrum (64 Scans, 2 cm⁻¹ res) Sample->Scan Check Quality Check: S/N > 500:1? Scan->Check Check->Start Fail (Reclean) Process ATR Correction & Peak Picking Check->Process Pass

Figure 2: Standardized ATR-FTIR acquisition workflow for pyridine ester analysis.

References
  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • PubChem. Methyl Nicotinate Spectral Information. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.